N-benzyl-2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide
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Overview
Description
N-benzyl-2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide is an organic compound with the molecular formula C17H16BrNO4 It is characterized by the presence of a benzyl group, a bromo-substituted phenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide typically involves the reaction of 2-bromo-4-formyl-6-methoxyphenol with benzylamine in the presence of an acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-benzyl-2-(2-bromo-4-carboxy-6-methoxyphenoxy)acetamide.
Reduction: N-benzyl-2-(2-bromo-4-hydroxymethyl-6-methoxyphenoxy)acetamide.
Substitution: N-benzyl-2-(2-thio-4-formyl-6-methoxyphenoxy)acetamide.
Scientific Research Applications
N-benzyl-2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide
- N-benzyl-2-(5-bromo-4-formyl-2-methoxyphenoxy)acetamide
- N-benzyl-2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromo group, in particular, allows for selective substitution reactions, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
N-benzyl-2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-22-15-8-13(10-20)7-14(18)17(15)23-11-16(21)19-9-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJZHBBKWZVLKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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